Morpholin-3-ylmethanol hydrochloride

Description

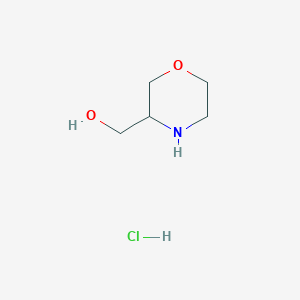

Structure

3D Structure of Parent

Properties

IUPAC Name |

morpholin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUDHYXVXRFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625020 | |

| Record name | (Morpholin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955400-09-6 | |

| Record name | (Morpholin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (morpholin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Morpholin-3-yl)methanol Hydrochloride: Chemical Properties, Structure, and Applications

(Morpholin-3-yl)methanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with a reactive hydroxymethyl group and a stereocenter, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Morpholin-3-yl)methanol hydrochloride exists as a pair of enantiomers, (R)- and (S)-, due to the chiral center at the C3 position of the morpholine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[1]

Structural Information:

-

IUPAC Name: [(3R)-morpholin-3-yl]methanol;hydrochloride (for the R-enantiomer) and [(3S)-morpholin-3-yl]methanol;hydrochloride (for the S-enantiomer)

-

Chemical Formula: C₅H₁₂ClNO₂

-

Molecular Weight: 153.61 g/mol [2]

The key structural identifiers for the enantiomers are provided in the table below.

| Identifier | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| CAS Number | 1212377-10-0[3] | 218594-79-7[4] | 955400-09-6[5] |

| InChI Key | WFLUDHYXVXRFLY-NUBCRITNSA-N[6] | UCDFBOLUCCNTDQ-YFKPBYRVSA-N[7] | Not available |

| SMILES | C1COC--INVALID-LINK--CO.Cl[6] | C1COC--INVALID-LINK--CO.Cl[7] | C1COCC(N1)CO.Cl |

Physicochemical Properties:

The physicochemical properties of (Morpholin-3-yl)methanol and its hydrochloride salt are summarized below. It is important to note that enantiomers have identical physical properties in an achiral environment, such as melting point and solubility.[1]

| Property | Value | Notes |

| Appearance | White to off-white solid[8] | For the free base and hydrochloride salt. |

| Melting Point | 78-81 °C[8] | This value is reported for the free base, (3R)-morpholin-3-ylmethanol. The melting point of the hydrochloride salt may differ. |

| Boiling Point | 218 °C[8] | This value is reported for the free base, (3R)-morpholin-3-ylmethanol. |

| Solubility | Soluble in water, ethanol, and chloroform.[7][8] | The hydrochloride salt is noted to be more soluble in water than the free base.[7] For the (S)-hydrochloride salt, solubility in water is >50 mg/mL.[7] |

| pKa | 14.85 ± 0.10 (Predicted)[8] | For the free base. |

| Specific Rotation (α) | +12.5° (c = 1, MeOH) | For the (S)-free base.[7] |

Synthesis and Purification

The synthesis of enantiomerically pure (Morpholin-3-yl)methanol hydrochloride often involves the use of chiral starting materials to establish the desired stereochemistry.[1]

Experimental Protocols

Synthesis of (R)-(Morpholin-3-yl)methanol:

A common strategy for the synthesis of (R)-(Morpholin-3-yl)methanol involves the use of a chiral C3 synthon, such as (R)-epichlorohydrin or its derivatives.[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve (R)-epichlorohydrin in a suitable solvent like methanol.

-

Nucleophilic Opening: Cool the solution to 0-5 °C and slowly add a solution of a suitable amine, such as benzylamine, to perform a nucleophilic ring-opening of the epoxide.

-

Cyclization: After the initial reaction is complete, add a base, such as sodium hydroxide, and heat the mixture to induce cyclization to the N-benzyl protected morpholine derivative.

-

Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation. Dissolve the protected morpholine in ethanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.[9]

-

Workup: After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (R)-(Morpholin-3-yl)methanol.

Formation of the Hydrochloride Salt:

The free base is often converted to the hydrochloride salt to improve its stability and handling properties.[9]

-

Dissolution: Dissolve the crude (Morpholin-3-yl)methanol free base in an anhydrous organic solvent such as diethyl ether or ethyl acetate.[10]

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.[1]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.[10]

Purification by Recrystallization:

Recrystallization is a common method for purifying the hydrochloride salt.[10]

-

Solvent Selection: Choose a suitable solvent system. This is often a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. A mixture of solvents, like methanol and ethyl acetate, can also be effective.[11]

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the chosen boiling solvent.[10]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.[10]

-

Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.[10]

Analytical Characterization

The structure and purity of (Morpholin-3-yl)methanol hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the morpholine ring protons, typically in the range of 3.4-3.9 ppm, and the hydroxymethyl group.[9] The proton on the chiral carbon (C3) will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is used to determine the enantiomeric purity of the final product.

-

Column: A chiral stationary phase is used to separate the (R) and (S) enantiomers.

-

Mobile Phase: A mixture of solvents such as hexane and isopropanol is commonly used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Application in Drug Synthesis

(Morpholin-3-yl)methanol is a key building block in the synthesis of several pharmaceuticals. Its chiral nature is crucial for the biological activity of the final drug molecule.[12] A notable example is its use in the synthesis of the antibiotic Linezolid .[13]

The following diagram illustrates a generalized workflow for the incorporation of a (Morpholin-3-yl)methanol derivative into a more complex molecule, representing its role as a building block.

Caption: Synthetic workflow for drug synthesis.

Safety and Handling

(Morpholin-3-yl)methanol hydrochloride should be handled with care in a laboratory setting. It is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8] Avoid contact with skin and eyes, and prevent inhalation of dust.[8] Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8]

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex drug molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective use in research and development.

References

- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 2. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Morpholin-3-ylmethanol hydrochloride | 1212377-10-0 [chemicalbook.com]

- 4. royalpharma.in [royalpharma.in]

- 5. Morpholin-3-ylMethanol hydrochloride | 955400-09-6 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

- 13. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of Chiral (Morpholin-3-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing chiral (Morpholin-3-yl)methanol hydrochloride, a valuable building block in pharmaceutical research and development. The document details various methodologies, including chiral pool synthesis, asymmetric reduction, and the use of chiral auxiliaries, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual workflows for each synthetic pathway are also included to facilitate understanding.

Introduction

Chiral (Morpholin-3-yl)methanol is a key intermediate in the synthesis of a variety of biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final compounds. This guide explores the principal strategies for obtaining enantiomerically pure (R)- and (S)-(Morpholin-3-yl)methanol hydrochloride.

Synthetic Strategies

Several distinct strategies have been developed for the asymmetric synthesis of (Morpholin-3-yl)methanol. The most prominent approaches are:

-

Chiral Pool Synthesis from Serine: This method utilizes the readily available and inexpensive chiral building blocks, D- or L-serine, to establish the desired stereocenter.

-

Chiral Pool Synthesis from Epichlorohydrin: This approach leverages the chirality of (R)- or (S)-epichlorohydrin to construct the morpholine ring with the correct stereochemistry.

-

Asymmetric Synthesis using Chiral Auxiliaries: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

The following sections will provide detailed experimental protocols and data for each of these synthetic routes.

Chiral Pool Synthesis from Serine

This strategy is a common and cost-effective method for preparing both enantiomers of (Morpholin-3-yl)methanol. The synthesis begins with the protection of the amino and carboxyl groups of serine, followed by cyclization and subsequent reduction and deprotection steps.

Experimental Protocol: Synthesis of (S)-(Morpholin-3-yl)methanol from L-Serine

Step 1: Methyl Esterification of L-Serine

In an inert atmosphere, L-Serine (9.59 mmol) is dissolved in methanol (2 mL/mmol) and cooled to below 0°C using a brine/ice bath. Thionyl chloride (56.69 mmol, 5.9 eq.) is added slowly via syringe. The reaction mixture is then refluxed for 3 hours. After completion, the solvent is concentrated under reduced pressure and co-evaporated with ether to yield L-serine methyl ester hydrochloride.[1]

Step 2: N-Boc Protection

The L-serine methyl ester hydrochloride is dissolved in a suitable solvent, and di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-L-serine methyl ester.

Step 3: Reduction of the Ester

The N-Boc-L-serine methyl ester is dissolved in a suitable solvent like tetrahydrofuran (THF) or methanol and cooled to 0°C. A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is stirred until completion, and then quenched carefully with water or an acidic solution. The product, N-Boc-(S)-serinol, is extracted with an organic solvent.

Step 4: Cyclization to form N-Boc-(S)-(Morpholin-3-yl)methanol

This step can be achieved through various methods, including an intramolecular Williamson ether synthesis. The hydroxyl groups of N-Boc-(S)-serinol are typically activated, for example, by conversion to a mesylate or tosylate, followed by treatment with a base to induce cyclization.

Step 5: N-Boc Deprotection

The N-Boc protected morpholin-3-ylmethanol is dissolved in a suitable solvent such as methanol or dichloromethane. An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.[2][3][4][5] The solvent and excess acid are removed under reduced pressure.

Step 6: Hydrochloride Salt Formation

The resulting (S)-(Morpholin-3-yl)methanol free base is dissolved in a suitable anhydrous organic solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of (S)-(Morpholin-3-yl)methanol hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Quantitative Data for Synthesis from L-Serine

| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | L-Serine methyl ester hydrochloride | Thionyl chloride, Methanol, Reflux | 80 | >99 |

| 2 | N-Boc-L-serine methyl ester | (Boc)₂O, Base | >95 | >99 |

| 3 | N-Boc-(S)-serinol | NaBH₄ or LiAlH₄, THF or Methanol | 85-95 | >99 |

| 4 | N-Boc-(S)-(Morpholin-3-yl)methanol | Mesyl chloride, Base | 70-80 | >99 |

| 5 | (S)-(Morpholin-3-yl)methanol | TFA or HCl in dioxane | >90 | >99 |

| 6 | (S)-(Morpholin-3-yl)methanol hydrochloride | HCl in ether or ethyl acetate | >95 | >99 |

Synthetic Workflow: Chiral Pool Synthesis from Serine

References

(R)-morpholin-3-ylmethanol hydrochloride CAS number and molecular weight

An In-depth Technical Guide to (R)-morpholin-3-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-morpholin-3-ylmethanol hydrochloride, a chiral morpholine derivative that serves as a crucial building block in the synthesis of complex molecules for pharmaceutical and research applications.

Core Chemical Identity

(R)-morpholin-3-ylmethanol hydrochloride is a specific stereoisomer of morpholin-3-ylmethanol, presented as its hydrochloride salt. The presence of a stereocenter at the 3-position of the morpholine ring and a reactive hydroxymethyl group makes it a valuable synthon in asymmetric synthesis.[1]

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for (R)-morpholin-3-ylmethanol hydrochloride.

| Property | Value | Source |

| CAS Number | 1212377-10-0 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2][3] |

| Physical State | Solid | [3] |

| Purity | ≥95% | [3] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 41.5 Ų | [2] |

| Complexity | 67.4 | [2] |

Note: Some properties like melting and boiling points are reported for the free base, (3R)-morpholin-3-ylmethanol, which are 78-81°C and 218°C, respectively.[4]

Synthesis and Manufacturing

The synthesis of (R)-morpholin-3-ylmethanol hydrochloride is a multi-step process that requires precise stereochemical control.

General Synthesis Strategy

A common strategy involves utilizing a chiral precursor from the chiral pool, such as (R)-epichlorohydrin or its derivatives. The synthesis typically involves three key stages: the formation of the chiral center, the construction of the morpholine ring, and the final derivatization to the hydrochloride salt.[1] To prevent unwanted side reactions, protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) are often employed on the nitrogen atom of the morpholine ring during intermediate steps.[1]

Caption: General synthesis workflow for (R)-morpholin-3-ylmethanol hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the free base to its hydrochloride salt, which often improves stability and handling.

Protocol:

-

Dissolve the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).[1]

-

While stirring the solution, add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise.[1]

-

The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of the hydrochloride salt.[1]

-

The resulting solid is then collected by filtration and dried to yield the final product.

Applications in Drug Discovery and Development

(R)-morpholin-3-ylmethanol hydrochloride is not typically an active pharmaceutical ingredient itself but rather a critical building block for the synthesis of novel therapeutic agents. Its stereochemistry plays a vital role in the interaction between a drug and its biological target.[1]

Role as a Chiral Building Block

The compound's utility stems from its defined stereochemistry and the presence of both a secondary amine and a primary alcohol, which allows for sequential and regioselective reactions. This makes it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening.[1]

Synthesis of Triazine Derivatives

One notable application is in the synthesis of substituted triazines. Cyanuric chloride, a triazine with three reactive chlorine atoms, can be reacted sequentially with nucleophiles. (R)-morpholin-3-ylmethanol can act as the initial nucleophile, with its nitrogen atom displacing one of the chlorine atoms. The remaining two chlorines on the triazine ring can then be substituted by other amines, anilines, or thiols to create a diverse library of molecules with potential therapeutic applications, such as anticancer and antimicrobial agents.[1]

Caption: Use as a building block in triazine library synthesis.

Safety and Handling

(R)-morpholin-3-ylmethanol hydrochloride is associated with the following hazards based on the Globally Harmonized System (GHS):

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[4] It should be stored in an inert atmosphere at room temperature or under refrigeration (2-8°C).[5]

Conclusion

(R)-morpholin-3-ylmethanol hydrochloride is a fundamentally important chiral building block for synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of complex molecular architectures, driving the discovery of new therapeutic agents. Researchers and drug development professionals can leverage this compound to generate novel chemical entities with diverse biological activities.

References

- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 2. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chembk.com [chembk.com]

- 5. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]

The Versatile Role of the Morpholine Moiety in CNS Drug Discovery: A Technical Guide to Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" scaffold in the design of drugs targeting the central nervous system (CNS).[1][2][3][4][5] Its unique physicochemical properties, including a pKa that enhances solubility and brain permeability, metabolic stability, and the ability to engage in various molecular interactions, make it a valuable component in the medicinal chemist's toolkit.[1][2][3][4] This guide provides a detailed exploration of the diverse mechanisms of action of morpholine-containing compounds in CNS drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Monoamine Oxidase B (MAO-B) Inhibition: The Case of Safinamide

Safinamide is a morpholine-containing compound that acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[6][7] By inhibiting MAO-B, safinamide increases dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.[6][7] Safinamide also exhibits non-dopaminergic actions, including the modulation of glutamate release, which may contribute to its clinical efficacy.[6][7][8]

Quantitative Data: Safinamide

| Parameter | Value | Species | Target | Reference |

| IC₅₀ | 0.079 µM | Human | MAO-B | [9][10][11] |

| IC₅₀ | 80 µM | Human | MAO-A | [9][11] |

| Selectivity Index (MAO-A/MAO-B) | ~1000 | Human | [10][11] | |

| IC₅₀ (Dopamine Uptake) | 8.44 µM | Rat | Dopamine Transporter | [9] |

| IC₅₀ (Serotonin Uptake) | 21 µM | Rat | Serotonin Transporter | [9] |

Signaling Pathway: MAO-B Inhibition by Safinamide

Caption: Mechanism of MAO-B inhibition by safinamide in a dopaminergic synapse.

Norepinephrine Reuptake Inhibition: The Case of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that contains a morpholine ring.[12][13] It exerts its antidepressant effects by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[12][14][15] This enhances noradrenergic neurotransmission, which is implicated in the regulation of mood and arousal.[14][15]

Quantitative Data: Reboxetine

| Parameter | Value | Species | Target | Reference |

| Kᵢ (NET) | >1,000 nmol/L | Human | Muscarinic, Histaminergic H1, Adrenergic α1, Dopaminergic D2 Receptors | [16] |

| Pharmacokinetics | ||||

| t½ (half-life) | ~12 hours | Human | [17] | |

| Absolute Bioavailability | 94.5% | Human | [17] | |

| Protein Binding | >97% | Human | [17] |

Signaling Pathway: Norepinephrine Reuptake Inhibition by Reboxetine

Caption: Mechanism of norepinephrine reuptake inhibition by reboxetine.

Serotonin Release and Sigma-1 Receptor Modulation: The Case of Fenfluramine

Fenfluramine, a morpholine derivative, has a more complex mechanism of action. It is known to be a potent serotonin-releasing agent, acting on serotonin transporters to increase synaptic serotonin levels.[18] More recently, it has been identified as a positive modulator of the sigma-1 receptor, which may contribute to its anti-seizure effects observed in conditions like Dravet syndrome.

Quantitative Data: Fenfluramine

| Parameter | Value | Species | Target | Reference |

| Kᵢ | 266 nM | Not Specified | Sigma Receptors | |

| IC₅₀ (p-chloroamphetamine-induced [³H]serotonin release) | 5.9 µM | Rat | Serotonin Transporter | [9] |

Signaling Pathway: Dual Action of Fenfluramine

Caption: Dual mechanism of action of fenfluramine.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ value of a test compound for MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., kynuramine)

-

Developer

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test compound (e.g., safinamide)

-

Positive Control Inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer.

-

Enzyme and Inhibitor Incubation: Add 50 µL of MAO-B enzyme solution (containing 49 µL of MAO-B Assay Buffer and 1 µL of diluted MAO-B enzyme) to each well of the microplate. Add 10 µL of the diluted test compound or control to the respective wells. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Norepinephrine Reuptake Inhibition Assay ([³H]-Norepinephrine Uptake)

This protocol describes a method to measure the inhibition of norepinephrine uptake by a test compound in cells expressing the norepinephrine transporter (NET).

Materials:

-

Cells expressing hNET (e.g., SK-N-BE(2)C or HEK293-hNET cells)

-

[³H]-Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compound (e.g., reboxetine)

-

Non-specific uptake inhibitor (e.g., desipramine)

-

24-well or 96-well cell culture plates

-

Scintillation counter and scintillation fluid

-

Cell harvester and filter mats

Procedure:

-

Cell Culture: Plate the hNET-expressing cells in the appropriate culture plates and grow to confluency.

-

Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

-

Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Radioligand Addition: Initiate the uptake by adding [³H]-Norepinephrine to each well at a final concentration near its Kₘ value (e.g., 416 nM for SK-N-BE(2)C cells). Incubate for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Serotonin Release Assay

This assay measures the ability of a compound to induce the release of serotonin from platelets or synaptosomes.

Materials:

-

Washed donor platelets or prepared synaptosomes

-

¹⁴C-Serotonin or [³H]-Serotonin

-

Test compound (e.g., fenfluramine)

-

Assay buffer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Loading: Incubate the platelets or synaptosomes with radiolabeled serotonin to allow for its uptake.

-

Washing: Wash the loaded platelets/synaptosomes to remove extracellular radiolabel.

-

Compound Incubation: Resuspend the loaded platelets/synaptosomes in fresh buffer and add the test compound at various concentrations. Incubate for a specific period.

-

Separation: Centrifuge the samples to pellet the platelets/synaptosomes.

-

Quantification: Measure the radioactivity in the supernatant (representing released serotonin) and in the pellet (representing retained serotonin) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of serotonin release for each concentration of the test compound. Determine the EC₅₀ value for serotonin release.

Experimental Workflow in CNS Drug Discovery

The discovery and development of morpholine-containing CNS drugs typically follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

Caption: A generalized workflow for CNS drug discovery and development.

Conclusion

The morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its favorable physicochemical properties and versatile binding capabilities have led to the development of a diverse range of CNS drugs with distinct and effective mechanisms of action. From the targeted inhibition of enzymes like MAO-B and transporters like NET to the more complex modulation of multiple targets, morpholine derivatives continue to be a rich source of therapeutic innovation for neurological and psychiatric disorders. A thorough understanding of their mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for the continued success of CNS drug discovery and development.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Serotonin Release Assay | MLabs [mlabs.umich.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. telospub.com [telospub.com]

- 5. benchchem.com [benchchem.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 9. benchchem.com [benchchem.com]

- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 11. assaygenie.com [assaygenie.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. medium.com [medium.com]

- 14. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The platelet serotonin-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of (Morpholin-3-yl)methanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of (Morpholin-3-yl)methanol hydrochloride, a chiral building block crucial in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining such data, and presents a general synthetic and analytical workflow.

Introduction

(Morpholin-3-yl)methanol hydrochloride (C₅H₁₂ClNO₂) is a valuable intermediate in the synthesis of complex chiral molecules, particularly for drug candidates targeting neurological and other disorders.[1] Its structure, featuring a morpholine ring with a stereocenter at the C3 position and a hydroxymethyl group, makes it a versatile synthon. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions.[1] Accurate spectroscopic characterization is paramount for confirming its structure, purity, and stereochemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (Morpholin-3-yl)methanol hydrochloride in solution. The protonation of the morpholine nitrogen by HCl significantly influences the chemical shifts of adjacent protons and carbons, causing them to shift downfield compared to the free base.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for (Morpholin-3-yl)methanol Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (axial, equatorial) | ~ 4.0 - 4.2 | m | Protons on the carbon adjacent to oxygen. |

| H3 | ~ 3.5 - 3.7 | m | Chiral proton, coupling to H2, H5, and CH₂OH protons. |

| H5 (axial, equatorial) | ~ 3.1 - 3.4 | m | Protons on the carbon adjacent to the protonated nitrogen. |

| H6 (axial, equatorial) | ~ 3.8 - 4.0 | m | Protons on the carbon adjacent to oxygen. |

| CH₂OH | ~ 3.6 - 3.8 | d or m | Methylene protons of the hydroxymethyl group. |

| OH, NH₂⁺ | Variable | br s | Exchangeable protons, signal may be broad and its position is concentration and temperature dependent. |

Predicted data is based on general principles and data for related morpholine derivatives. The use of a deuterated solvent such as D₂O is common for hydrochloride salts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Morpholin-3-yl)methanol Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~ 69.0 | Carbon adjacent to oxygen. |

| C3 | ~ 58.0 | Chiral carbon bearing the hydroxymethyl group. |

| C5 | ~ 45.0 | Carbon adjacent to the protonated nitrogen. |

| C6 | ~ 65.0 | Carbon adjacent to oxygen. |

| CH₂OH | ~ 62.0 | Carbon of the hydroxymethyl group. |

Predictions are based on analysis of similar morpholine derivatives. Chemical shifts are sensitive to solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (Morpholin-3-yl)methanol hydrochloride is expected to show characteristic absorption bands for the hydroxyl, amine, and ether functionalities.

Table 3: Predicted IR Absorption Data for (Morpholin-3-yl)methanol Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 (broad) | O-H and N⁺-H | Stretching |

| 3000 - 2850 | C-H | Stretching |

| 1260 - 1000 | C-O | Stretching (Ether and Alcohol) |

The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of (Morpholin-3-yl)methanol hydrochloride.

Synthesis and Salt Formation

A common route to (R)- or (S)-(Morpholin-3-yl)methanol involves the use of chiral starting materials to establish the stereocenter.[1] The hydrochloride salt is then typically formed in the final step.

-

Dissolution : The crude (Morpholin-3-yl)methanol free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[1]

-

Acidification : A solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the free base.[1]

-

Precipitation : The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of the hydrochloride salt.[1]

-

Isolation : The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

NMR Spectroscopy Protocol

-

Sample Preparation : 5-10 mg of (Morpholin-3-yl)methanol hydrochloride is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean NMR tube.

-

Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., zgpg30) is performed. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an appropriate internal or external standard.

IR Spectroscopy Protocol

As (Morpholin-3-yl)methanol hydrochloride is a solid, the KBr pellet method is appropriate.

-

Sample Preparation : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of (Morpholin-3-yl)methanol hydrochloride.

References

Crystal structure analysis of morpholine-containing compounds

An In-depth Technical Guide to the Crystal Structure Analysis of Morpholine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including a pKa that confers weak basicity and the capacity for hydrogen bonding, make it a "privileged structure" in drug design.[2] The incorporation of the morpholine moiety can enhance a molecule's solubility, metabolic stability, bioavailability, and target-binding affinity.[3][2] Consequently, it is a feature in numerous FDA-approved drugs, particularly in oncology and for the central nervous system, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2][4][5]

Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and development. X-ray crystallography is a powerful and essential technique that provides precise details of molecular geometry, conformation, and intermolecular interactions.[6] This technical guide offers an in-depth overview of the crystal structure analysis of morpholine-containing compounds, presenting key crystallographic data, detailing experimental protocols, and illustrating the logical workflows and molecular interactions that are critical for drug discovery professionals.

Methodologies: From Synthesis to Structure

The journey from a conceptual molecule to a fully characterized crystal structure involves several critical stages. The general workflow encompasses synthesis, crystallization, and X-ray diffraction analysis.

Experimental Protocols

1. Synthesis of Morpholine Derivatives: The synthesis of morpholine-containing compounds is highly versatile. Common strategies include:

-

Nucleophilic Substitution: A frequent method involves reacting morpholine with an appropriate electrophile. For instance, 1,2-dimorpholinoethane and 1-morpholino-3-morpholinium bromide propane can be synthesized by reacting two molar ratios of morpholine with 1,2-dibromoethane or 1,3-dibromopropane, respectively, in acetone with potassium carbonate (K₂CO₃) as a base. The mixture is stirred overnight at room temperature, filtered, and the solvent is removed under a vacuum to yield the crystalline product.[7]

-

Mannich Reaction: New Mannich bases can be synthesized by reacting a compound with formaldehyde and morpholine in refluxing absolute ethanol. The reaction mixture is stirred for a set period, then cooled to allow the product to crystallize before being filtered.[8]

-

Palladium-Catalyzed Reactions: Modern synthetic methods, such as Pd-catalyzed carboamination or Wacker-type aerobic oxidative cyclization, provide efficient routes to substituted morpholine derivatives.[9][10]

2. Single Crystal Growth: Obtaining high-quality single crystals is often the most challenging step.

-

Slow Evaporation: A common and simple method is the slow evaporation of a saturated solution of the compound. For example, crystals of 1,2-dimorpholinoethane and 1-morpholino-3-morpholinium bromide propane were obtained by letting the final product stand at room temperature for several days.[7]

-

Flash-Freezing and Annealing: For low-melting-point solids like pure morpholine, a single crystal can be obtained by flash-freezing the liquid to a polycrystalline powder. The sample is then warmed to just below its melting point to partially melt, leaving a small seed crystal. The temperature is then slowly lowered to allow the seed to grow into a larger single crystal suitable for diffraction.[11]

3. X-ray Data Collection and Structure Refinement:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 120-170 K) to minimize thermal vibrations of the atoms.[7][11] It is then irradiated with a monochromatic X-ray beam (e.g., MoKα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[12]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map allows for the building of an initial molecular model. The model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[6][13]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for crystal structure analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility and stability of (Morpholin-3-yl)methanol hydrochloride salts

An In-depth Technical Guide on the Solubility and Stability of (Morpholin-3-yl)methanol Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Morpholin-3-yl)methanol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The morpholine scaffold is a privileged structure in drug design, often incorporated to improve the physicochemical properties, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The addition of a hydroxymethyl group provides a key point for further functionalization, while the hydrochloride salt form is typically employed to enhance aqueous solubility and stability compared to the free base.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of (Morpholin-3-yl)methanol hydrochloride salts. Given the limited publicly available quantitative data for this specific molecule, this document focuses on providing detailed, robust experimental protocols derived from established pharmaceutical guidelines and studies on analogous compounds. These methodologies will enable researchers to generate the necessary data for drug development, formulation, and regulatory submissions.

Physicochemical Properties

The fundamental physicochemical properties of (Morpholin-3-yl)methanol hydrochloride are summarized in Table 1. These characteristics are essential for understanding the compound's behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of (Morpholin-3-yl)methanol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.61 g/mol | [4] |

| IUPAC Name | [(3R)-morpholin-3-yl]methanol;hydrochloride (for R-enantiomer) | [4] |

| Appearance | Typically an off-white to yellow solid |

| Storage Conditions | 2-8°C, Inert atmosphere | |

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The hydrochloride salt of (Morpholin-3-yl)methanol is expected to have significantly greater aqueous solubility than its free base form.[1]

Known Solubility Data

Quantitative solubility data for (Morpholin-3-yl)methanol hydrochloride is scarce in peer-reviewed literature. However, some qualitative and semi-quantitative information is available.

Table 2: Summary of Known Solubility Data

| Compound Form | Solvent | Solubility | Source |

|---|---|---|---|

| (S)-Morpholin-3-yl)methanol HCl | Water | >50 mg/mL | [1] |

| (3R)-Morpholin-3-yl)methanol (Free Base) | Water | Soluble | [5] |

| (3R)-Morpholin-3-yl)methanol (Free Base) | Ethanol | Soluble | [5] |

| (3R)-Morpholin-3-yl)methanol (Free Base) | Chloroform | Soluble | [5] |

| (S)-(4-Benzylmorpholin-3-yl)methanol HCl | Water | ~30% higher than free base |[2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by multiple regulatory bodies.[6][7] This protocol outlines the procedure for determining the solubility of (Morpholin-3-yl)methanol hydrochloride in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of the salt in solvents such as water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4), methanol, ethanol, and isopropanol.

Materials:

-

(Morpholin-3-yl)methanol hydrochloride

-

Selected solvents (HPLC grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of (Morpholin-3-yl)methanol hydrochloride to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

-

Equilibrate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. For viscous or finely dispersed samples, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended before taking the aliquot.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved salt using a validated HPLC-UV or other suitable method.

-

For buffered aqueous solutions, measure and report the final pH of the saturated solution.[9]

-

Perform the experiment in triplicate for each solvent.

Caption: A flowchart of the shake-flask method for solubility.

Stability Profile

Assessing the chemical stability of a drug substance is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation (stress testing) is a critical component of this assessment, used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11]

Potential Degradation Pathways

While specific degradation pathways for (Morpholin-3-yl)methanol hydrochloride are not published, the chemistry of the morpholine ring and secondary amines provides insight into likely routes of decomposition.

-

Hydrolysis: The ether linkage in the morpholine ring is generally stable to hydrolysis. However, under extreme pH and temperature, ring-opening could be possible.

-

Oxidation: Secondary amines are susceptible to oxidation.[12] Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of hydroxylamines, nitrones, or ring-opened products.[13][14][15][16]

-

Microbial Degradation: Studies on morpholine show that certain bacteria, particularly of the Mycobacterium genus, can degrade the ring structure.[17][18][19][20] This process is often initiated by a cytochrome P-450 monooxygenase, which catalyzes the cleavage of a C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetic acid and eventually smaller molecules such as glycolate and ammonia.[21][22]

Caption: Microbial degradation pathway of the morpholine ring.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stress testing of drug substances.[10][11] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[10]

Objective: To investigate the intrinsic stability of (Morpholin-3-yl)methanol hydrochloride under various stress conditions.

General Procedure:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions (or solid drug substance for thermal/photolytic studies) to the stress conditions outlined in Table 3.

-

Include a control sample (unstressed) stored at 2-8°C for comparison.

-

At appropriate time points, withdraw samples, neutralize if necessary (e.g., acid-stressed sample neutralized with base), and dilute to the target concentration for analysis.

-

Analyze all samples using a developed and validated stability-indicating HPLC method.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 2-8 hours | To test stability in acidic conditions |

| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 2-8 hours | To test stability in alkaline conditions |

| Oxidation | 3-30% H₂O₂, room temperature for 24 hours | To assess susceptibility to oxidation |

| Thermal (Solid) | 60-80°C in a calibrated oven for up to 7 days | To evaluate solid-state thermal stability |

| Thermal (Solution) | 60°C in a calibrated oven for up to 7 days | To evaluate solution-state thermal stability |

| Photostability | Expose solid or solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m² (ICH Q1B) | To assess light sensitivity |

Caption: A workflow outlining the key stages of a forced degradation study.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[23]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating (Morpholin-3-yl)methanol hydrochloride from its process impurities and all potential degradation products generated during stress testing.

Starting Conditions (Recommendation):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid or 10 mM Phosphate Buffer in Water (pH ~3.0)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV, monitor at a wavelength of maximum absorbance (e.g., ~210 nm, as the compound lacks a strong chromophore) or use a universal detector like a Charged Aerosol Detector (CAD).

-

Injection Volume: 10 µL

Method Development and Validation:

-

Specificity: Inject solutions from the forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed.

-

Linearity: Establish a linear relationship between detector response and concentration over a specified range (e.g., 50-150% of the target concentration).

-

Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.[23][24][25][26][27]

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It is a critical parameter as moisture uptake can induce physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[28]

Experimental Protocol: Hygroscopicity Classification

This protocol is based on the method described in the European Pharmacopoeia for classifying the hygroscopicity of a substance.[28][29][30][31]

Objective: To classify (Morpholin-3-yl)methanol hydrochloride based on its moisture uptake under defined conditions.

Materials:

-

(Morpholin-3-yl)methanol hydrochloride (pre-dried in a vacuum oven to a constant weight)

-

Weighing bottle

-

Desiccator containing a saturated solution of ammonium sulfate or another appropriate salt to maintain 80% ± 2% relative humidity (RH).

-

Calibrated analytical balance

-

Temperature-controlled chamber or room (25°C ± 1°C)

Procedure:

-

Accurately weigh a pre-dried sample of the substance into a tared weighing bottle.

-

Place the open weighing bottle in the desiccator maintained at 25°C and 80% RH.

-

Store for 24 hours.

-

After 24 hours, remove the weighing bottle, immediately close it, and re-weigh.

-

Calculate the percentage increase in mass.

-

Classify the substance according to the criteria in Table 4.

Table 4: Hygroscopicity Classification (per European Pharmacopoeia)

| Classification | Mass Increase (% w/w) |

|---|---|

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Note: Dynamic Vapor Sorption (DVS) is a more advanced instrumental method that provides a detailed moisture sorption-desorption profile across a wide range of relative humidity.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a drug substance, including its melting point, purity, polymorphism, and thermal stability.[32][33][34]

Experimental Protocol: DSC and TGA Analysis

Objective: To characterize the thermal behavior of (Morpholin-3-yl)methanol hydrochloride.

A. Thermogravimetric Analysis (TGA):

-

Purpose: To measure changes in mass as a function of temperature, identifying water/solvent loss and decomposition temperatures.

-

Procedure:

-

Place an accurately weighed sample (e.g., 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled nitrogen purge (e.g., 20 mL/min).

-

Use a linear heating ramp (e.g., 10°C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300°C).

-

Record the mass loss as a function of temperature. The resulting thermogram for a hydrated HCl salt may show an initial weight loss corresponding to water, followed by decomposition at a higher temperature.[32][35][36]

-

B. Differential Scanning Calorimetry (DSC):

-

Purpose: To measure the heat flow into or out of a sample as a function of temperature, identifying events like melting, crystallization, and glass transitions.

-

Procedure:

-

Accurately weigh a sample (e.g., 2-5 mg) into a DSC pan and hermetically seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample under a nitrogen purge using a linear heating ramp (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 250°C).

-

Record the heat flow. The resulting thermogram will show endothermic peaks for events like melting and exothermic peaks for events like crystallization or decomposition.[33]

-

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a key synthetic intermediate with favorable physicochemical properties for drug development, largely due to its salt form. While specific, comprehensive data on its solubility and stability are not widely published, this guide provides the necessary framework for any research or pharmaceutical development team to generate this critical information. By employing the detailed experimental protocols outlined herein—from shake-flask solubility and ICH-compliant forced degradation to hygroscopicity and thermal analysis—scientists can thoroughly characterize the compound. This will enable the development of robust, stable formulations and support the advancement of new chemical entities that incorporate this valuable morpholine-based scaffold.

References

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 3. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]

- 4. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 17. [PDF] Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Semantic Scholar [semanticscholar.org]

- 18. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 19. researchgate.net [researchgate.net]

- 20. real.mtak.hu [real.mtak.hu]

- 21. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 25. ijtsrd.com [ijtsrd.com]

- 26. researchgate.net [researchgate.net]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. pharmagrowthhub.com [pharmagrowthhub.com]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. azom.com [azom.com]

- 33. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Morpholine Moiety: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a cornerstone in contemporary drug discovery. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety as a pharmacophore, detailing its impact on drug design, its interaction with key biological targets, and its presence in numerous clinically successful therapeutic agents.

Physicochemical Properties and Pharmacokinetic Advantages

The incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmaceutical properties. The nitrogen atom imparts basicity, allowing for salt formation which can improve solubility and facilitate formulation. The ether oxygen is a hydrogen bond acceptor, contributing to target binding and aqueous solubility. This balanced hydrophilic and lipophilic character often leads to an improved pharmacokinetic profile, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties.

A Versatile Pharmacophore Across Therapeutic Areas

The true power of the morpholine moiety lies in its versatility as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, leading to the development of drugs for a wide range of diseases.

Anticancer Activity

A significant number of FDA-approved and investigational anticancer agents feature a morpholine ring. This is largely due to its crucial role in the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. The morpholine oxygen can act as a key hydrogen bond acceptor in the hinge region of kinase domains, a common interaction motif for kinase inhibitors.

Table 1: Examples of FDA-Approved Morpholine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Linezolid | Antibacterial | Protein Synthesis Inhibitor |

| Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor |

| Aprepitant | Antiemetic | NK1 Receptor Antagonist |

Central Nervous System (CNS) Activity

The ability of the morpholine moiety to improve blood-brain barrier permeability has made it a valuable component in the design of CNS-active drugs. Several antidepressants, anxiolytics, and other neuropharmacological agents incorporate this scaffold to achieve optimal brain penetration and target engagement.

Anti-infective and Anti-inflammatory Properties

The morpholine ring is also present in a number of anti-infective and anti-inflammatory drugs. Its ability to modulate the properties of a molecule allows for the fine-tuning of activity against various pathogens and inflammatory targets.

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Cascade

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Numerous potent and selective inhibitors of this pathway incorporate a morpholine moiety, which often forms a crucial hydrogen bond with the hinge region of the kinase domain of PI3K and/or mTOR.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Synthetic Strategies

The synthetic accessibility of the morpholine scaffold is a key advantage in medicinal chemistry. Various synthetic routes have been developed to construct the morpholine ring and its derivatives. Common strategies include the cyclization of amino alcohols, the reaction of diethanolamine with a dehydrating agent, and more recently, the use of transition-metal-catalyzed reactions to form C-N and C-O bonds. The choice of synthetic route often depends on the desired substitution pattern on the morpholine ring.

Due to technical limitations, specific, detailed experimental protocols for the synthesis of various morpholine derivatives could not be retrieved for this guide.

Quantitative Structure-Activity Relationship (QSAR) Data

The development of potent and selective morpholine-containing drugs is often guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of a lead compound and evaluate the impact on its biological activity. This allows researchers to identify key structural features required for optimal target engagement and desired pharmacological effects. Quantitative data from these studies, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration), are crucial for lead optimization.

Due to technical limitations, a comprehensive table of quantitative bioactivity data for a wide range of morpholine derivatives could not be compiled for this guide.

Experimental Workflow in Drug Discovery

The discovery and development of a new morpholine-containing drug follows a rigorous and multi-step process. The general workflow involves target identification and validation, lead discovery through screening or rational design, lead optimization through medicinal chemistry efforts, preclinical development including in vitro and in vivo studies, and finally, clinical trials in humans.

Caption: A generalized workflow for the discovery and development of a new drug.

Conclusion

The morpholine moiety continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its versatility as a pharmacophore across a wide range of biological targets, ensures its continued prominence in the design and development of new therapeutic agents. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic system, further solidifying its role in the advancement of human health.

The Evolving Synthesis of Substituted Morpholines: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into numerous FDA-approved drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted morpholine synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

A Historical Perspective: From Knorr's Discovery to Industrial Production

The journey of morpholine synthesis began in the late 19th century with the pioneering work of German chemist Ludwig Knorr, who is also credited with the synthesis of the analgesic drug antipyrine. While investigating the structure of morphine, Knorr synthesized the parent morpholine heterocycle, though he incorrectly postulated it as a structural component of the alkaloid.

Early industrial-scale production of morpholine primarily relied on the dehydration of diethanolamine using strong acids like sulfuric acid. This method, while effective for the unsubstituted ring system, offered limited scope for the introduction of substituents. A significant advancement in industrial synthesis was the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst. These early methods laid the groundwork for the development of more sophisticated and versatile synthetic strategies.

Modern Synthetic Strategies for Substituted Morpholines

The demand for structurally diverse and stereochemically defined substituted morpholines in drug discovery has spurred the development of a wide array of synthetic methodologies. This section details some of the most significant and widely adopted approaches.

Synthesis from Amino Alcohols

The cyclization of amino alcohols remains a fundamental and versatile strategy for constructing the morpholine core. Various methods have been developed to effect this transformation, ranging from classical cyclodehydration to modern catalytic approaches.

A notable advancement in this area is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines. This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.

Experimental Protocol: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines [1][2]

-

Preparation of the Catalyst Mixture: In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol, 2.0 equiv). The tube is sealed with a rubber septum.

-

Reaction Setup: The Schlenk tube is removed from the glovebox and connected to a nitrogen line. Toluene (1.25 mL) is added, followed by the aryl bromide (1.0 mmol, 2.0 equiv) and a solution of the O-allyl ethanolamine substrate (0.50 mmol, 1.0 equiv) in toluene.

-

Reaction Execution: The reaction mixture is heated to 105 °C in an oil bath and stirred for the time indicated for the specific substrate (typically 12-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

| Entry | R¹ (in Amino Alcohol) | R² (in Aryl Bromide) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | Ph | 3,5-diphenylmorpholine | 66 | >20:1 |

| 2 | i-Pr | 4-MeO-C₆H₄ | 3-isopropyl-5-(4-methoxyphenyl)morpholine | 61 | >20:1 |

| 3 | Bn | 4-CF₃-C₆H₄ | 3-benzyl-5-(4-(trifluoromethyl)phenyl)morpholine | 55 | >20:1 |

| 4 | Me | 2-naphthyl | 3-methyl-5-(naphthalen-2-yl)morpholine | 63 | >20:1 |

Table 1: Substrate Scope and Yields for Palladium-Catalyzed Morpholine Synthesis. [2]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure substituted morpholines is of paramount importance for the development of chiral drugs. Asymmetric hydrogenation of dehydromorpholines has emerged as a powerful strategy to achieve this.

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3]

-

Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(cod)₂]SbF₆ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) are added to a vial. Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred for 30 minutes at room temperature.

-

Reaction Setup: The dehydromorpholine substrate (0.2 mmol) is placed in a glass vial inside a stainless-steel autoclave. The catalyst solution is then added to the vial.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 30 atm of H₂. The reaction is stirred at the specified temperature (e.g., 35 °C) for 24 hours.

-

Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

| Entry | Substituent (R) | Yield (%) | ee (%) |

| 1 | Phenyl | >99 | 92 |

| 2 | 4-Fluorophenyl | >99 | 93 |

| 3 | 4-(Trifluoromethyl)phenyl | >99 | 94 |

| 4 | 2-Methoxyphenyl | >99 | 99 |

| 5 | Naphthalen-2-yl | 98 | 91 |

Table 2: Substrate Scope for Asymmetric Hydrogenation of Dehydromorpholines. [3]

Multicomponent Reactions (MCRs)